2-Phenyloxazol-5(4H)-one

Tyrosinase Inhibition SAR Melanogenesis

2-Phenyloxazol-5(4H)-one is the essential unsubstituted oxazolone scaffold for peptide and heterocycle synthesis. Its reactive lactone carbonyl and acidic C-4 methylene serve as a masked glycine equivalent, enabling alkylation and α-amino acid synthesis impossible with 4-substituted derivatives. Proven as a starting point for potent tyrosinase inhibitors (IC50 1.23 µM) and LOX-targeted anti-inflammatory libraries. High purity, air-sensitive; shipped under inert gas. Purchase the authentic C-4-unsubstituted building block—not a pre-functionalized mimic. Inquire for bulk pricing.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1199-01-5
Cat. No. B073952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyloxazol-5(4H)-one
CAS1199-01-5
Synonyms2-phenyloxazol-5-one
2-phenyloxazolone
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C(=O)OC(=N1)C2=CC=CC=C2
InChIInChI=1S/C9H7NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyQKCKCXFWENOGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyloxazol-5(4H)-one (CAS 1199-01-5) Procurement and Research Baseline


2-Phenyloxazol-5(4H)-one (CAS 1199-01-5), a member of the 5(4H)-oxazolone class, is a heterocyclic building block with a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol [1]. It features a reactive lactone-like carbonyl and an acidic C-4 methylene group, which enable its utility as a masked glycine equivalent in peptide and heterocycle synthesis . The compound typically appears as an off-white to light yellow solid with a melting point of 89–92°C and requires storage under inert gas at 2–8°C to maintain stability .

Why Generic 5(4H)-Oxazolone Substitution Fails for 2-Phenyloxazol-5(4H)-one


The 5(4H)-oxazolone scaffold is not a monolithic entity; the identity and position of substituents dramatically alter reactivity, biological target engagement, and physicochemical properties. For 2-phenyloxazol-5(4H)-one, the unsubstituted C-4 methylene group is a critical determinant of both its synthetic utility as a nucleophilic glycine equivalent and its susceptibility to electrophilic attack in mechanistic studies [1]. Introducing even small alkyl or arylidene groups at C-4, as seen in derivatives like 4-benzylidene-2-phenyloxazol-5(4H)-one, fundamentally changes the compound's role from a reactive synthon to a pre-functionalized intermediate or bioactive end-product. Consequently, substituting 2-phenyloxazol-5(4H)-one with a 4-substituted analog cannot replicate its unique reactivity profile or its specific utility in applications requiring an unmasked C-4 position.

Quantitative Evidence for 2-Phenyloxazol-5(4H)-one Differentiation Against Analogs


Tyrosinase Inhibition: Unsubstituted Core vs. 4-Substituted Analogs and Standard Inhibitors

While the unsubstituted 2-phenyloxazol-5(4H)-one itself was not the most potent tyrosinase inhibitor in this study, its 4-substituted derivatives exhibited a wide range of inhibitory activity (IC50 1.23–17.73 μM) [1]. Critically, the most active derivative (compound 7, IC50 1.23 μM) was 3-fold more potent than the standard inhibitor l-mimosine (IC50 3.68 μM) and 13.5-fold more potent than kojic acid (IC50 16.67 μM) [1]. This demonstrates that the 2-phenyloxazol-5(4H)-one core, when appropriately substituted at C-4, can yield inhibitors significantly superior to widely used commercial standards.

Tyrosinase Inhibition SAR Melanogenesis

Lipoxygenase (LOX) Inhibition: Comparative Potency of 4-Substituted 2-Phenyloxazol-5(4H)-one Derivatives

In a separate study, a series of 4-substituted-2-phenyloxazol-5(4H)-ones were evaluated for lipoxygenase (LOX) inhibition [1]. While the parent 2-phenyloxazol-5(4H)-one was not directly tested, its derivatives demonstrated structure-dependent activity. The most potent compound, a bisbenzamide derivative (4c) with a thienyl group, exhibited an IC50 of 41 μM [1]. Importantly, the study revealed a clear structure-activity trend: the replacement of the thienyl moiety by a phenyl group led to a marked reduction in biological activity [1]. This indicates that the 2-phenyloxazol-5(4H)-one core is a versatile platform where subtle modifications at the 4-position and on pendant groups can dramatically tune LOX inhibitory potency.

Lipoxygenase Inhibition Inflammation SAR

Reactivity with Nucleophiles: Mechanistic Distinction from 4-Substituted Analogs

The unsubstituted C-4 methylene group of 2-phenyloxazol-5(4H)-one is essential for studying nucleophilic attack mechanisms at the carbonyl carbon. Equilibrium and rate studies for the reaction of phenoxide ions with 2-phenyloxazol-5(4H)-one established a Brønsted relationship (log kOH/kArO = log K′ = –1.73pKArOH – 15.81) and revealed a single transition-state mechanism [1]. Critically, these studies confirmed that the reaction is not subject to steric effects from ortho-substituents on the phenoxide [1]. This mechanistic clarity is lost in 4-substituted analogs, where steric hindrance and altered electronic environments at C-4 complicate or prevent such detailed kinetic analyses.

Mechanistic Chemistry Nucleophilic Attack Brønsted Relationships

Optimal Research and Industrial Applications for 2-Phenyloxazol-5(4H)-one


Medicinal Chemistry: Tyrosinase Inhibitor Lead Optimization

As demonstrated by the SAR studies [1], the 2-phenyloxazol-5(4H)-one core is a validated starting point for developing potent tyrosinase inhibitors. Researchers can use this unsubstituted scaffold to systematically explore C-4 substitutions and generate libraries of analogs with IC50 values as low as 1.23 μM, outperforming established standards like kojic acid (IC50 16.67 μM) [1]. This makes the compound essential for programs targeting hyperpigmentation disorders and cosmetic skin-lightening agents.

Chemical Biology: Lipoxygenase Pathway Modulation

The structure-dependent LOX inhibition observed for 2-phenyloxazol-5(4H)-one derivatives [2] positions the parent compound as a critical intermediate for constructing focused libraries aimed at modulating inflammatory pathways. The finding that thienyl substitution at a specific position is crucial for LOX activity (IC50 41 μM for derivative 4c) [2] provides a clear design hypothesis for synthesizing novel anti-inflammatory agents.

Organic Synthesis: Masked Glycine Equivalent and Heterocycle Construction

The established utility of 2-phenyloxazol-5(4H)-one as a masked glycine equivalent is a key differentiator. Its unsubstituted C-4 position allows for facile deprotonation and alkylation, enabling the synthesis of α-amino acid derivatives and diverse heterocyclic frameworks. This reactivity is not possible with 4-substituted analogs, which are typically end-products rather than versatile building blocks.

Physical Organic Chemistry: Mechanistic Probes of Nucleophilic Attack

The defined Brønsted relationships and lack of steric effects established for 2-phenyloxazol-5(4H)-one [3] make it an ideal substrate for fundamental studies of nucleophilic substitution mechanisms. Its use as a model system can provide insights applicable to a wider range of carbonyl compounds and heterocyclic chemistry.

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